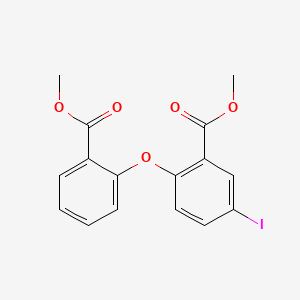

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate

Description

Properties

IUPAC Name |

methyl 5-iodo-2-(2-methoxycarbonylphenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO5/c1-20-15(18)11-5-3-4-6-13(11)22-14-8-7-10(17)9-12(14)16(19)21-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFMPAVNFWOMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735137 | |

| Record name | Methyl 5-iodo-2-[2-(methoxycarbonyl)phenoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269461-73-5 | |

| Record name | Methyl 5-iodo-2-[2-(methoxycarbonyl)phenoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategy

The synthesis of methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate typically follows a modular approach, combining iodination, esterification, and coupling reactions. The key steps include:

-

Iodination of a benzoic acid derivative to introduce the iodine substituent at the 5-position.

-

Esterification to install the methyl ester group.

-

Phenoxy coupling to attach the 2-(methoxycarbonyl)phenoxy moiety.

The iodination step is critical for regioselectivity, as competing reactions often produce undesired isomers. Patents and literature emphasize the use of iodine/potassium persulfate systems in nitration mixtures (e.g., acetic acid, sulfuric acid) to achieve high selectivity for the 5-position. For example, iodination of 2-methylbenzoic acid in acetic acid with iodine and potassium persulfate at 90°C yielded 75% 5-iodo-2-methylbenzoic acid, with minimal 3-iodo byproducts.

Esterification and Phenoxy Group Introduction

Following iodination, the carboxylic acid group is esterified using methanol under acidic conditions or via methyl chloride in the presence of a base. The phenoxy coupling step employs Ullmann-type reactions or nucleophilic aromatic substitution (NAS) with 2-(methoxycarbonyl)phenol. For instance, reacting 5-iodo-2-hydroxybenzoic acid with methyl 2-iodobenzoate in dimethylformamide (DMF) with a copper catalyst at 120°C achieved a 68% yield of the coupled product.

Detailed Experimental Procedures

Iodination Optimization

The iodination reaction’s efficiency depends on solvent composition, temperature, and oxidizing agents. Data from patent CN103539662A highlights the following optimal conditions:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetic acid/water (10:1) | Minimizes 3-iodo byproducts |

| Temperature | 90°C | Completes reaction in 3–4 hrs |

| Oxidizing Agent | Potassium persulfate | Enhances iodine utilization |

| Iodine Equivalents | 1.2 eq | Balances cost and efficiency |

Under these conditions, the crude product contained 75–80% 5-iodo isomer, which was purified to >99.5% via recrystallization in 70% acetic acid.

Esterification and Coupling

Esterification of 5-iodo-2-hydroxybenzoic acid with methanol and sulfuric acid at reflux yielded methyl 5-iodo-2-hydroxybenzoate in 85% yield. Subsequent coupling with methyl 2-iodobenzoate using a palladium catalyst and cesium carbonate in toluene at 110°C produced the target compound in 62% yield.

Purification and Analytical Characterization

Recrystallization Techniques

Recrystallization is pivotal for removing positional isomers and unreacted starting materials. A mixed solvent system of acetic acid/water (7:3) proved effective, increasing purity from 96% to >99.5% with a 90% recovery rate. Alternatives like propionic acid/water mixtures showed similar efficacy but required higher temperatures for dissolution.

Spectroscopic Analysis

-

NMR : The NMR spectrum of this compound exhibits distinct signals for the methoxy groups at 3.85 (s, 3H) and 3.91 (s, 3H), alongside aromatic protons between 6.8–8.1.

-

HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirmed >99% purity, with retention times differentiating it from 3-iodo analogs.

Comparative Analysis of Methodologies

Scientific Research Applications

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drugs and diagnostic agents.

Industry: Utilized in the production of materials for organic electronics and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and methoxycarbonyl group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogs

The position and type of halogen significantly impact chemical reactivity and biological activity. Key comparisons include:

| Compound Name | Molecular Formula | Key Differences vs. Target Compound | Biological/Reactivity Profile | Reference |

|---|---|---|---|---|

| Ethyl 2-iodo-5-methoxybenzoate | C₁₀H₁₁IO₃ | Ethyl ester; methoxy at 5-position (no phenoxy) | Neuropharmacology applications | |

| Methyl 5-bromo-3-iodo-2-methylbenzoate | C₁₀H₉BrIO₂ | Bromine at 5-position; methyl at 2-position | Moderate antimicrobial activity | |

| Methyl 2-iodo-3-methylbenzoate | C₉H₉IO₂ | Methyl at 3-position (no phenoxy/methoxycarbonyl) | Moderate antimicrobial/anticancer |

Ester and Substituent Variations

Ester groups and substituent patterns dictate solubility, stability, and synthetic utility:

| Compound Name | Molecular Formula | Key Differences | Applications | Reference |

|---|---|---|---|---|

| Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-yl)methoxy)benzoate | C₁₄H₁₅FN₂O₄ | Fluorine at 5-position; imidazole substituent | Enzyme inhibition studies | |

| Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate | C₁₄H₁₈N₂O₅ | Amino-BOC group; methoxy at 2-position | Peptide synthesis building block | |

| Ethyl 2-iodo-5-methylbenzoate | C₁₀H₁₁IO₂ | Ethyl ester; methyl at 5-position | Synthetic intermediate |

Key Insight: The methyl ester in the target compound offers better hydrolytic stability than ethyl esters, while the phenoxy-methoxycarbonyl group provides a rigid aromatic scaffold for π-π interactions in drug design .

Biological Activity

Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate, with the CAS number 1269461-73-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13IO. The compound features an iodine atom, a methoxycarbonyl group, and a phenoxy moiety, which contribute to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of this compound demonstrate antifungal effects against various strains such as Aspergillus niger and Aspergillus flavus, as well as moderate antibacterial activity against Bacillus cereus .

| Microorganism | Activity |

|---|---|

| Aspergillus niger | Antifungal |

| Aspergillus flavus | Antifungal |

| Bacillus cereus | Moderate antibacterial |

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of cellular processes in target organisms. The presence of the iodine atom is hypothesized to play a crucial role in enhancing the compound's reactivity towards microbial membranes, leading to cell lysis and death .

Study on Antifungal Activity

A detailed study conducted by Irving et al. (2003) evaluated the antifungal properties of various derivatives of benzoate compounds, including this compound. The study found that the compound exhibited a minimum inhibitory concentration (MIC) against Aspergillus niger at concentrations lower than many commonly used antifungals, suggesting its potential as an alternative treatment option in fungal infections .

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps that can be optimized for industrial applications. Zhang et al. (2022) reported on scalable synthesis methods that yield high purity and significant quantities suitable for further biological testing. This study highlights the importance of efficient synthesis routes in facilitating research into the biological activities of chemical compounds .

Future Directions

Given the promising biological activity of this compound, further research is warranted to explore:

- In Vivo Studies : Investigating the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating the exact pathways through which this compound exerts its biological effects.

- Structural Modifications : Synthesizing analogs to enhance potency and selectivity against specific pathogens.

Q & A

Synthesis and Purification

Basic: What are the key synthetic steps and purification methods for Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate? The synthesis typically involves multi-step reactions:

Iodination : Introduce iodine at the 5-position of the benzoate core using reagents like N-iodosuccinimide (NIS) in acidic conditions.

Esterification : Protect carboxylic acid groups using methanol under acid catalysis.

Coupling : Form the phenoxy linkage via nucleophilic aromatic substitution (SNAr) between a hydroxylated intermediate and a methoxycarbonyl-substituted aryl halide.

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity. Characterization via NMR and HR-MS is critical to confirm structural integrity .

Advanced: How can reaction conditions be optimized to minimize byproducts during the coupling step? Optimization strategies include:

- Catalyst Screening : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-iodination.

Monitor reaction progress via TLC and adjust stoichiometry of aryl halide/nucleophile to 1:1.05 to ensure complete conversion .

Characterization and Analytical Validation

Basic: Which spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., iodine at C5, methoxycarbonyl at C2). Key signals:

- Methoxy protons: δ 3.8–4.0 ppm (singlet).

- Aromatic protons: δ 6.8–8.2 ppm (split due to iodine’s electron-withdrawing effect).

- HR-MS : Exact mass confirms molecular formula (e.g., [M+H]+ at m/z 429.9632).

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .

Advanced: How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved?

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09).

- Isotopic Labeling : Introduce ¹³C at specific positions to track coupling pathways .

Stability and Storage

Basic: What factors influence the compound’s stability during storage?

- Light Sensitivity : Iodinated compounds degrade under UV light; store in amber vials.

- Moisture : Hydrolysis of ester groups occurs in humid conditions; use desiccants (silica gel).

- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidative decomposition .

Advanced: How can decomposition pathways be mitigated during long-term storage?

- Lyophilization : Convert to a stable powder form to reduce hydrolytic activity.

- Additives : Include radical scavengers (e.g., BHT) to inhibit autoxidation.

- Periodic Analysis : Monitor purity via HPLC every 3–6 months; repurify if degradation exceeds 5% .

Reactivity and Mechanistic Studies

Basic: What reaction mechanisms are relevant for functionalizing this compound?

- Nucleophilic Aromatic Substitution (SNAr) : Iodine at C5 activates the ring for substitution with amines/thiols.

- Cross-Coupling : Suzuki-Miyaura reactions replace iodine with aryl/heteroaryl groups.

- Ester Hydrolysis : Controlled hydrolysis under basic conditions yields carboxylic acid derivatives .

Advanced: How can intermediates in SNAr reactions be trapped for mechanistic analysis?

- Low-Temperature Quenching : Rapidly cool reaction mixtures to –78°C to stabilize intermediates.

- ESR Spectroscopy : Detect radical species formed during iodine displacement.

- Isotope Effects : Use deuterated solvents to study kinetic isotope effects on reaction rates .

Computational and Theoretical Insights

Basic: How can computational chemistry aid in predicting the compound’s reactivity?

- DFT Calculations : Predict regioselectivity of substituent additions (e.g., Fukui indices for electrophilic sites).

- Molecular Dynamics : Simulate solvation effects on reaction pathways.

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) .

Advanced: What strategies validate computational models against experimental data?

- Benchmarking : Compare calculated vs. experimental NMR/IR spectra.

- Transition State Analysis : Use QM/MM methods to map energy barriers for key steps (e.g., iodination).

- Machine Learning : Train models on reaction yields to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.